N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide

Catalog No.
S3085238
CAS No.
1645501-71-8
M.F
C20H19N3O2
M. Wt
333.391
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]...

CAS Number

1645501-71-8

Product Name

N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide

IUPAC Name

N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide

Molecular Formula

C20H19N3O2

Molecular Weight

333.391

InChI

InChI=1S/C20H19N3O2/c21-12-18(16-8-9-16)23-19(24)13-22-20(25)17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-7,10-11,16,18H,8-9,13H2,(H,22,25)(H,23,24)

InChI Key

ZPTFPQOEXKGCGF-UHFFFAOYSA-N

SMILES

C1CC1C(C#N)NC(=O)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Solubility

not available

N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclopropyl moiety, and a phenylbenzamide backbone. The compound can be categorized as an amide due to the presence of the amide functional group (-CONH-), which is linked to a phenyl group and a substituted ethyl group. This structure contributes to its potential biological activities and applications in medicinal chemistry.

Typical of amides and nitriles. Key reactions include:

  • Hydrolysis: The amide bond can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Nucleophilic Substitution: The compound may participate in nucleophilic substitution reactions at the carbon atom adjacent to the cyano group, allowing for further functionalization.

Preliminary studies suggest that N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide exhibits notable biological activities, including:

  • Antitumor Activity: Research indicates potential efficacy against various cancer cell lines, attributed to its ability to interfere with cellular proliferation.
  • Antimicrobial Properties: The compound has shown activity against certain bacterial strains, suggesting possible applications in treating infections.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

The synthesis of N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide typically involves several steps:

  • Formation of Cyano(cyclopropyl)methylamine: This can be achieved through the reaction of cyclopropylmethylamine with cyanogen bromide or another cyanide source.
  • Condensation Reaction: The resulting cyano(cyclopropyl)methylamine is then reacted with 4-phenylbenzoic acid or its derivative under acidic conditions to form the desired amide.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide has potential applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Chemical Research: The compound serves as a valuable intermediate for synthesizing more complex molecules in organic chemistry.
  • Material Science: Due to its unique structure, it may find applications in developing new materials with specific properties.

Interaction studies involving N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide have focused on its binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking and surface plasmon resonance are commonly employed to elucidate these interactions. Preliminary findings indicate that the compound may interact favorably with certain protein targets, enhancing its potential as a therapeutic agent.

Several compounds exhibit structural similarities to N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(4-Hydroxyphenyl)acetamideStructureSimple acetamide with analgesic properties
4-(Cyclopropylmethyl)anilineStructureLacks cyano group; used in dye synthesis
4-(Phenylthio)anilineStructureContains sulfur; used in polymer chemistry

Uniqueness of N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide

The uniqueness of N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide lies in its combination of functional groups that confer distinct biological activities not found in simpler analogs. Its dual functionality as both an amide and nitrile allows for diverse reactivity patterns, making it a versatile candidate for further research and development.

XLogP3

2.7

Dates

Modify: 2024-04-15

Explore Compound Types